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Compound Name: Aderbasib

Cat. No.: B1684442 Get Quote

Wilmington, DE - Aderbasib (INCB7839), a potent, orally bioavailable, hydroxamate-based

inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and ADAM17, was developed by

Incyte Corporation as a potential anti-cancer agent. This technical guide provides a

comprehensive overview of the discovery and development history of Aderbasib, detailing its

mechanism of action, preclinical data, and clinical trial results.

Discovery and Rationale
Aderbasib was identified as a dual inhibitor of the metalloproteinases ADAM10 and ADAM17,

also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1][2][3] These

"sheddases" are responsible for the proteolytic cleavage and release of the extracellular

domains of various cell surface proteins, including ligands for the epidermal growth factor

receptor (EGFR) and HER2, as well as Notch receptors.[4] The rationale behind the

development of Aderbasib was that by inhibiting ADAM10 and ADAM17, it could block the

activation of key signaling pathways involved in tumor cell proliferation, survival, and resistance

to therapy.[1][4]

Mechanism of Action
Aderbasib exerts its therapeutic effect by binding to the active site of the metalloproteinase

domain of both ADAM10 and ADAM17, thereby inhibiting their enzymatic activity.[5] This

inhibition prevents the shedding of a wide range of substrates, leading to the downregulation of

critical oncogenic signaling pathways.
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Inhibition of EGFR/HER2 Signaling
ADAM10 and ADAM17 are responsible for the cleavage and release of EGFR ligands, such as

Transforming Growth Factor-α (TGF-α) and Amphiregulin. By inhibiting this shedding,

Aderbasib was designed to block the activation of the entire HER receptor family

(EGFR/HER1, HER2, HER3, and HER4), leading to a more complete inhibition of this pathway

compared to therapies targeting individual receptors.[1] In the context of HER2-positive breast

cancer, ADAM10-mediated cleavage of the HER2 receptor results in the formation of a

constitutively active p95-HER2 fragment and the release of the HER2 extracellular domain

(ECD). Elevated levels of p95-HER2 have been associated with resistance to trastuzumab.

Aderbasib was shown to inhibit this cleavage, suggesting a potential to overcome trastuzumab

resistance.

Figure 1: Aderbasib inhibits ADAM10-mediated cleavage of the HER2 receptor.

Modulation of Notch Signaling
ADAM10 is also a key enzyme in the Notch signaling pathway, where it is responsible for the

S2 cleavage of the Notch receptor, a critical step in its activation. By inhibiting ADAM10,

Aderbasib has the potential to modulate Notch signaling, which is implicated in cancer cell

proliferation, differentiation, and survival.[4]
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Aderbasib's Impact on the Notch Signaling Pathway
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Figure 2: Aderbasib inhibits the ADAM10-mediated S2 cleavage of the Notch receptor.
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Preclinical Development
Enzymatic Activity
Aderbasib was characterized as a potent, low nanomolar inhibitor of both ADAM10 and

ADAM17.[5][6]

Target IC50 (nM)

ADAM10 Data not publicly available

ADAM17 Data not publicly available

Table 1: In vitro inhibitory activity of Aderbasib.

Specific IC50 values have not been disclosed in

publicly available literature.

In Vivo Efficacy
Preclinical studies in various xenograft models demonstrated the anti-tumor activity of

Aderbasib.

HER2+ Breast Cancer: In a BT474-SC1 breast cancer xenograft model, Aderbasib (30

mg/kg/day) in combination with lapatinib (75 mg/kg) resulted in the complete prevention of

mean tumor volume increase.[7]

Pediatric High-Grade Gliomas: In patient-derived pediatric high-grade glioma (GBM and

DIPG) xenograft models, Aderbasib was shown to robustly inhibit tumor growth and improve

overall survival.[8] It also demonstrated sufficient brain penetration to achieve its

pharmacodynamic effect of ADAM10 inhibition.[8]

EGFR-Responsive Breast Tumor Model: In an MDA-MB-435 breast tumor model, Aderbasib
(30 mg/kg/day for 14 days) delayed tumor growth by 9 days. When combined with paclitaxel

(20 mg/kg), the tumor growth delay was extended to 53 days, with 7 out of 8 partial

responses and 1 out of 8 complete responses observed.[9]

Clinical Development
Aderbasib has been evaluated in Phase I and Phase II clinical trials for various solid tumors.
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Phase I/II Study in HER2+ Metastatic Breast Cancer
A significant focus of Aderbasib's clinical development was in combination with trastuzumab

for patients with HER2-positive metastatic breast cancer.

Study Design: This was a single-arm, open-label, dose-escalation trial of Aderbasib (100

mg, 200 mg, and 300 mg BID) in combination with trastuzumab.[7]

Pharmacodynamics: Administration of Aderbasib resulted in a dose-dependent reduction in

the levels of circulating HER2 ECD, with a mean inhibition of approximately 80% at the 300

mg BID dose.[10]

Efficacy: In 51 evaluable patients, the overall response rate for the Aderbasib and

trastuzumab combination was 50% (13/26). A higher response rate of 64% (9/14) was

observed in patients with Aderbasib plasma concentrations above the IC50 for HER2

cleavage.[7]

Development Status: Despite these promising initial results, Incyte halted the development of

Aderbasib for metastatic breast cancer in 2011 following further research that contradicted

the positive findings from the Phase II trials.[2]

Parameter Result

Overall Response Rate 50% (13/26)

Response Rate (Plasma Conc. > IC50) 64% (9/14)

HER2 ECD Reduction (300 mg BID) ~80%

Table 2: Efficacy results from the Phase I/II trial

of Aderbasib with Trastuzumab in HER2+ Breast

Cancer.

Phase I Study in Pediatric High-Grade Gliomas (PBTC-
056)
More recently, Aderbasib was investigated in a Phase I trial for children with recurrent or

progressive high-grade gliomas.
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Study Design: A multicenter Phase I trial (NCT04295759) to evaluate the safety and

tolerability of Aderbasib in children aged 3-21 years. The starting dose was 120 mg/m²/dose

BID.[11][12]

Safety and Tolerability: The most common adverse events were fatigue, nausea, anorexia,

diarrhea, emesis, abdominal pain, anemia, and constipation.[8]

Dose-Limiting Toxicity: The dose-limiting toxicity in monotherapy Phase I trials was deep

venous thrombosis (DVT).[8] In the pediatric glioma trial, an unanticipated toxicity led to an

amendment requiring prophylactic anticoagulation with enoxaparin.

Experimental Protocols
In Vivo Xenograft Studies (General Protocol)

Animal Models: Athymic nude mice are typically used for xenograft studies.

Cell Implantation: Tumor cells (e.g., BT474, MDA-MB-435, or patient-derived glioma cells)

are implanted subcutaneously or orthotopically into the mice.

Treatment: Once tumors reach a specified volume, animals are randomized into treatment

and control groups. Aderbasib is typically administered orally (p.o.) daily or twice daily.

Tumor Measurement: Tumor volume is measured regularly using calipers, and tumor growth

inhibition is calculated.

Pharmacodynamic Assessments: Plasma and tumor tissue can be collected to assess drug

concentrations and biomarker modulation (e.g., HER2 ECD levels).
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General Xenograft Study Workflow for Aderbasib
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Figure 3: A generalized workflow for preclinical xenograft studies of Aderbasib.
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Conclusion
Aderbasib (INCB7839) is a potent dual inhibitor of ADAM10 and ADAM17 that showed initial

promise in preclinical and early clinical studies, particularly in HER2-positive breast cancer. Its

mechanism of action, involving the inhibition of key signaling pathways like EGFR/HER2 and

Notch, provided a strong rationale for its development. However, despite encouraging early

clinical data, its development for metastatic breast cancer was discontinued. The investigation

of Aderbasib in other indications, such as pediatric high-grade gliomas, highlights the ongoing

interest in targeting ADAM metalloproteinases in oncology. Further research is needed to fully

elucidate the therapeutic potential and safety profile of this class of inhibitors.
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To cite this document: BenchChem. [Aderbasib (INCB7839): A Technical Overview of Its
Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684442#aderbasib-incb7839-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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